Xav-939

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

XAV939 mechanism of action

Core Mechanism of Action

XAV939 functions through a specific and well-characterized molecular mechanism:

- Primary Target: XAV939 directly inhibits tankyrase 1 and 2 (TNKS1/2), which are enzymes in the poly(ADP-ribose) polymerase (PARP) family. It exhibits higher affinity for tankyrases (e.g., TNKS2 IC50 = 4 nM) than for PARP1/2 [1].

- Stabilization of the Destruction Complex: Tankyrases normally regulate the turnover of axin by poly-ADP-ribosylating it, marking it for degradation. By inhibiting tankyrase, XAV939 prevents axin degradation, leading to its stabilization and accumulation [1] [2].

- Promotion of β-catenin Degradation: Axin is a concentration-limiting component of the β-catenin destruction complex. Increased axin levels enhance the efficiency of this complex, leading to the continuous phosphorylation and subsequent proteasomal degradation of β-catenin [1].

- Inhibition of Wnt-Responsive Transcription: The degradation of β-catenin prevents its translocation to the nucleus. This inhibits the formation of a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, thereby blocking the expression of Wnt target genes (e.g., c-MYC, CYCLIN D1) that drive cell proliferation and survival [3] [1].

The following diagram illustrates the Wnt/β-catenin signaling pathway and the specific point of XAV939 inhibition.

Functional Consequences & Experimental Evidence

The inhibition of the Wnt/β-catenin pathway by XAV939 produces significant anti-proliferative, anti-migratory, and pro-apoptotic effects across various cancer models, as detailed in the table below.

| Cell Type / Model | Experimental Findings | Reported Concentrations / IC₅₀ | Key Readouts |

|---|---|---|---|

| Lung Adenocarcinoma (A549) [3] | Inhibited proliferation and migration; reduced β-catenin and c-MYC protein levels. | 0.1 - 10 µM (MTT/colony formation) | ↓ β-catenin (nuclear), ↓ c-MYC, ↓ cell viability, ↓ wound closure |

| Prostate Cancer (LNCaP, PC-3) [4] | Enhanced elimination of cancer cells by patient lymphocytes in co-culture. | 5 µM | ↓ β-catenin nuclear translocation, ↑ cancer cell death in co-culture |

| Oral Squamous Cell Carcinoma (HSC-3) [2] | Induced cytotoxicity; effect potentiated by nanoparticle conjugation. | 20x lower IC₅₀ when conjugated to gold nanoparticles | ↓ Cell viability (XTT assay) |

| Mouse Leydig Tumor (MA-10) [5] | Directly inhibited erg-mediated K+ current (IK(erg)); reduced cell proliferation. | 1 - 10 µM | ↓ IK(erg) amplitude, ↓ cell proliferation |

| Corneal Wound Healing Model [6] | Suppressed inflammation and neovascularization in an alkali-burn injury model. | 10 µM (in vitro); 10 mg/kg (in vivo, mouse) | ↓ IL-1β, IL-6, IL-17α (mRNA), ↓ corneal opacity, ↓ neovascularization |

Detailed Experimental Protocols

To ensure experimental reproducibility, below are detailed methodologies for key assays cited in the search results.

In Vitro Proliferation and Viability Assay (MTT)

- Protocol: Seed A549 cells in 96-well plates at a density of 2×10⁴ cells/well. The following day, treat cells with a concentration gradient of XAV939 (e.g., 0.1, 0.5, 1, 5, 10 µM) for 24, 48, 72, and 96 hours. Add MTT reagent (10 µl) to each well 4 hours before the end of the incubation. Replace the medium with 150 µl DMSO to dissolve the formed formazan crystals. Measure the absorbance at a wavelength of 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group [3].

Wound Healing (Scratch) Migration Assay

- Protocol: Culture A549 cells to full confluence in a 6-well plate. Create a scratch wound in the cell monolayer using a sterile pipette tip. Wash the cells to remove debris and add fresh medium containing different concentrations of XAV939 (e.g., 0.1, 1, 10 µM). Capture images of the scratch at 0 hours and after 24 hours (or other appropriate time points) using an inverted light microscope. Measure the change in the scratch width over time to quantify the inhibition of cell migration [3].

Intracellular β-catenin Localization (Immunofluorescence)

- Protocol: Culture cells (e.g., A549 or LNCaP) on glass coverslips. After XAV939 treatment, fix cells with 4% paraformaldehyde, permeabilize with Triton X-100, and block with serum. Incubate with a primary antibody against β-catenin overnight at 4°C. The next day, incubate with a fluorophore-conjugated secondary antibody. Use DAPI to stain nuclei. Analyze the subcellular localization of β-catenin (shift from nucleus/cytoplasm to membrane/cytoplasm) using a fluorescence microscope [3] [4].

Conflicting Findings and Technical Considerations

While XAV939 shows efficacy in many models, it is important to consider conflicting data and technical aspects for a balanced experimental design.

- Conflicting Result in Colitis Model: A 2024 study reported that XAV939 (10 mg/kg, i.p. for 7 days) did not alleviate inflammation in a dextran sulfate sodium (DSS)-induced mouse model of ulcerative colitis, despite inhibiting the Wnt/β-catenin pathway and SOX9. This highlights that the therapeutic effect of XAV939 is context-dependent and may not be effective in all Wnt-related pathologies [7].

- Solubility and Delivery: XAV939 is often dissolved in DMSO to create a stock solution (e.g., 10 mM) [8]. For in vivo studies, liposomal formulations (XAV939 NPs) have been developed to improve drug delivery and efficacy, as demonstrated in the corneal injury model [6].

- Non-Canonical Effects: Research has revealed that XAV939 can have effects independent of the Wnt pathway. For instance, in MA-10 Leydig cells, it was found to directly inhibit the erg-mediated potassium current (IK(erg)) in a concentration-dependent manner, suggesting potential "off-target" ion channel effects that researchers should be aware of in their systems [5].

Conclusion

XAV939 remains a potent and selective chemical tool for probing Wnt/β-catenin signaling. Its well-defined mechanism of stabilizing axin provides a direct strategy to target β-catenin degradation. When designing experiments, researchers should account for context-dependent efficacy, consider advanced formulation strategies for in vivo work, and be mindful of potential non-canonical effects in specific cell types.

References

- 1. XAV939 - an overview [sciencedirect.com]

- 2. XAV939: From a small inhibitor to a potent drug ... [pmc.ncbi.nlm.nih.gov]

- 3. XAV939 inhibits the proliferation and migration of lung ... [pmc.ncbi.nlm.nih.gov]

- 4. The WNT/β-catenin signaling inhibitor XAV939 enhances ... [nature.com]

- 5. Investigating the influence of XAV-939, a tankyrase ... [sciencedirect.com]

- 6. Ocular Wnt/β-Catenin Pathway Inhibitor XAV939-Loaded ... [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the Wnt/β‑catenin signaling pathway and ... [spandidos-publications.com]

- 8. XAV939 treatment [bio-protocol.org]

how does XAV939 inhibit Wnt beta catenin signaling

Detailed Mechanism of Action

The following diagram illustrates the specific step where XAV939 intervenes in the Wnt/β-catenin signaling pathway.

XAV939 inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.

In the absence of Wnt signal, the destruction complex constantly phosphorylates β-catenin, marking it for proteasomal degradation. When the Wnt signal is active, Tankyrase PARosylates Axin, leading to its degradation. With Axin levels low, the destruction complex cannot form, allowing β-catenin to accumulate and travel to the nucleus to activate target genes [1] [2] [3]. XAV939 blocks this process by inhibiting Tankyrase, which prevents Axin degradation. High levels of stabilized Axin ensure the destruction complex remains functional, leading to the continuous breakdown of β-catenin and suppression of Wnt-driven gene transcription [4] [5] [6].

Experimental Evidence & Protocols

XAV939's efficacy has been validated across various cancer models. The table below summarizes key experimental findings.

| Cancer Model | Observed Effects | Key Readouts & Concentrations |

|---|

| Prostate Cancer (LNCaP, PC-3) | Enhanced elimination of cancer cells by patient lymphocytes [4]. | • 5 µM XAV939 inhibited β-catenin nuclear translocation. • No negative effect on lymphocyte viability/proliferation. | | Small-Cell Lung Cancer (H446) | Inhibition of cell proliferation [7]. | • IC₅₀: 21.56 µM. • Dose-dependent reduction in β-catenin and Cyclin D1 mRNA/protein. | | Hepatocellular Carcinoma (HepG2, Huh7) | Inhibition of cell growth, colony formation, and tumor xenograft growth [5]. | • Stabilization of AXIN1/AXIN2. • Decreased nuclear β-catenin and TOPflash reporter activity. | | Neuroblastoma (SH-SY5Y, SK-N-SH) | Induction of apoptosis, cell cycle arrest (S/G2/M), reduced colony formation [8]. | • Downregulation of β-catenin, c-Myc, Cyclin D1, and Bcl-2 proteins. | | Medulloblastoma (ONS-76, DAOY) | Radiosensitization; impaired DNA damage repair [6]. | • Increased Axin, decreased nuclear β-catenin and DNA-PKcs. • Enhanced radiation-induced cell mortality. |

A typical in vitro protocol for validating XAV939's activity involves:

- Cell Treatment: Treat cancer cell lines (e.g., H446 SCLC cells) with a dose range of XAV939 (e.g., 2.5 - 40 µM) for 24-72 hours [7].

- Viability Assay: Assess anti-proliferative effects using assays like CCK-8 or MTT [7] [8].

- Mechanistic Validation:

- Western Blotting: Detect protein levels of Axin, β-catenin, and downstream targets (c-Myc, Cyclin D1) [5] [8].

- RT-qPCR: Measure mRNA expression of β-catenin and Cyclin D1 [7].

- Reporter Assay: Use the TOPflash luciferase reporter system to quantify β-catenin/TCF transcriptional activity [5].

- Subcellular Localization: Analyze β-catenin translocation from cytoplasm to nucleus via immunostaining or fractionation [4].

Biological Consequences & Therapeutic Potential

The inhibition of the Wnt/β-catenin pathway by XAV939 translates into several critical biological outcomes that underscore its therapeutic potential:

- Impairing Cancer Cell Proliferation and Survival: By downregulating oncogenes like c-Myc and Cyclin D1, XAV939 curtails the uncontrolled cell cycle progression and survival signals that cancer cells depend on [5] [8].

- Inducing Apoptosis: Treatment with XAV939 has been shown to increase the rate of programmed cell death in neuroblastoma and other cancer cells, often accompanied by a reduction in anti-apoptotic proteins like Bcl-2 [8].

- Sensitizing to Other Therapies: A promising application is its use as a combination therapy. XAV939 can sensitize cancer cells to ionizing radiation by inhibiting the tankyrase-mediated stabilization of DNA-PKcs, a key enzyme in the DNA repair machinery [6]. It also shows synergistic effects with chemotherapeutic agents like cisplatin at certain doses [7].

- Modulating the Tumor Microenvironment: Recent research indicates that XAV939 can enhance anti-tumor immunity. By inhibiting β-catenin in tumor-associated macrophages, it can promote an immunostimulatory phenotype, characterized by increased expression of co-stimulatory molecules (CD80/86) and pro-inflammatory cytokines (IL-6, TNF-α), thereby boosting CD8+ T cell activity [9].

References

- 1. Wnt/β-catenin mediated signaling pathways in cancer [pmc.ncbi.nlm.nih.gov]

- 2. Wnt/β-catenin signaling in cancers and targeted therapies [nature.com]

- 3. Targeting the Wnt/β-catenin signaling pathway in cancer [jhoonline.biomedcentral.com]

- 4. The WNT/β-catenin signaling inhibitor XAV939 enhances ... [nature.com]

- 5. Tankyrase inhibitors attenuate WNT/β-catenin signaling ... [oncotarget.com]

- 6. -Mediated ARTD XAV Inhibition in Human MB... | PLOS One 939 Activity [journals.plos.org]

- 7. Inhibitory effects of XAV939 on the proliferation of small- ... [pmc.ncbi.nlm.nih.gov]

- 8. , a tankyrase 1 inhibitior, promotes cell apoptosis in... XAV 939 [jeccr.biomedcentral.com]

- 9. Targeting Wnt/β-catenin signaling using XAV939 ... [sciencedirect.com]

Mechanism of Action and Signaling Pathway

The following diagram illustrates the molecular mechanism of XAV939 within the Wnt/β-catenin signaling pathway:

Figure 1: XAV939 inhibits tankyrase, stabilizing the destruction complex and promoting β-catenin degradation to suppress Wnt target gene transcription.

Key Experimental Evidence and Protocols

The table below summarizes foundational experimental findings and methodologies from key studies using XAV939.

| Research Context | Key Findings | Reported Concentrations / Doses |

|---|---|---|

| Lung Adenocarcinoma (A549 cells) [1] | Inhibited cell proliferation & migration; reduced β-catenin, c-Myc; altered β-catenin localization (cytoplasm/membrane). | In vitro: 0.1, 0.5, 1, 5, 10 µM |

| Prostate Cancer (LNCaP/PC-3 cells) [2] | Enhanced cancer cell elimination by patient lymphocytes in coculture; inhibited β-catenin nuclear translocation. | In vitro: 5 µM |

| Osteoblast Differentiation (Human Mesenchymal Stem Cells) [3] | Enhanced osteoblast differentiation and mineralization; increased ALP activity and matrix formation; upregulated SH3BP2. | In vitro: 3 µM (0.3 & 30 µM also tested for proliferation) |

| Neural Precursor Cell (hNPC) Differentiation [4] | Antagonized Wnt, prevented neuronal progression of hNPCs. | In vitro: Used in differentiation protocols |

| In Vivo Mouse Model (Ulcerative Colitis) [5] | Administered to assess effect on colitis symptoms (did not alleviate inflammation in DSS model). | In vivo: 10 mg/kg (body weight) via intraperitoneal injection |

Practical Research Considerations

For researchers planning experiments with XAV939, here are some key practical notes:

- Solubility and Storage: XAV939 is typically dissolved in DMSO to create a stock solution (e.g., 10-100 mM). The powder and stock solutions should be stored at -20°C and protected from light [6] [7].

- Working Concentrations: Effective in vitro concentrations commonly range from low micromolar to nanomolar levels (e.g., 1-10 µM), but dose-response studies are recommended for specific cell types [1] [2] [3].

- Cytotoxicity: While effective at inhibiting Wnt signaling, note that higher concentrations (e.g., 30 µM) can inhibit cell proliferation or induce cytotoxicity in some cell types, such as human mesenchymal stem cells [3].

References

- 1. XAV939 inhibits the proliferation and migration of lung ... [pmc.ncbi.nlm.nih.gov]

- 2. The WNT/β-catenin signaling inhibitor XAV939 enhances ... [nature.com]

- 3. Tankyrase inhibitor XAV-939 enhances ... [nature.com]

- 4. Pharmacological Manipulation of Wnt/β-Catenin Signaling ... [frontiersin.org]

- 5. Inhibition of the Wnt/β‑catenin signaling pathway and ... [spandidos-publications.com]

- 6. 04-0046 - Stemolecule™ XAV939 [reprocell.com]

- 7. This compound | Tankyrase Inhibitor | MedChemExpress [medchemexpress.com]

what is the role of XAV939 in Wnt pathway regulation

Molecular Mechanism of Action

XAV939 specifically inhibits tankyrase 1 and tankyrase 2 (TNKS1/2), which are enzymes in the poly(ADP-ribose) polymerase (PARP) family [1]. The following diagram illustrates how this inhibition affects the canonical Wnt/β-catenin pathway:

XAV939 inhibits tankyrase, stabilizing Axin and enhancing β-catenin degradation.

Quantitative Inhibitory Effects and Experimental Evidence

XAV939 demonstrates potent anti-proliferative and anti-migratory effects in various cancer models, primarily through attenuating Wnt/β-catenin signaling.

Table: Efficacy of XAV939 in Preclinical Cancer Models

| Cancer Type / Cell Line | Experimental Assay | Key Findings | Concentrations Used | Source |

|---|---|---|---|---|

| Lung Adenocarcinoma (A549) | MTT, Wound Healing, RT-PCR, Immunofluorescence | Inhibited proliferation & migration; ↓ β-catenin mRNA & protein; altered β-catenin localization (nucleus/cytoplasm to membrane) | 0.1 - 10 µM | [2] |

| Prostate Cancer (LNCaP) | Co-culture with patient lymphocytes, β-catenin translocation analysis | Inhibited β-catenin nuclear translocation; enhanced cancer cell elimination by patient lymphocytes | 5 µM | [3] |

| Melanoma (B16F10) | Macrophage co-culture, Flow Cytometry (CD80/86, PD-L1), T-cell proliferation | Reprogrammed Tumor-Associated Macrophages (TAMs); ↑ immunogenic markers (CD80/86); ↑ pro-inflammatory cytokines (IL-6, TNF-α); ↑ CD8+ T-cell proliferation | Nanoparticle formulation | [4] [5] |

Detailed Experimental Protocols

The efficacy data in the table above were generated using standard, robust biological techniques. Here are the detailed methodologies for key experiments cited.

Cell Viability and Proliferation (MTT) Assay [2]

- Cell Line: Human lung adenocarcinoma A549 cells.

- Seeding: Plate cells in 96-well plates at a density of 2x10⁴ cells/well.

- Treatment: Treat with a concentration gradient of XAV939 (e.g., 0.1, 0.5, 1, 5, 10 µmol/L) for 24, 48, 72, and 96 hours.

- Incubation & Measurement: Add MTT reagent 4 hours before the end of each treatment period. Replace medium with DMSO to solubilize formazan crystals. Measure absorbance at 490 nm using a microplate reader.

- Data Analysis: Calculate cell viability relative to untreated control groups.

Wound Healing (Scratch) Migration Assay [2]

- Cell Culture: Grow A549 cells to confluence in a culture dish.

- Scratch: Create a thin, uniform "wound" in the cell monolayer using a sterile pipette tip.

- Treatment: Wash away detached cells and add fresh medium containing different concentrations of XAV939.

- Monitoring & Quantification: Capture images of the scratch at 0 hours and at regular intervals thereafter. Measure the change in scratch width over time to quantify migration inhibition.

Analysis of β-catenin Localization via Immunofluorescence (IF) [2]

- Cell Seeding and Treatment: Culture cells on glass coverslips and treat with XAV939.

- Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton X-100.

- Staining: Incubate with a primary antibody against β-catenin, followed by a fluorophore-conjugated secondary antibody. Use DAPI to counterstain nuclei.

- Imaging and Analysis: Visualize using a fluorescence microscope. In untreated cells, β-catenin is localized in the nucleus/cytoplasm. Upon XAV939 treatment, a noticeable shift of β-catenin to the cell membrane is observed, indicating inhibition of Wnt signaling.

Research and Therapeutic Implications

Research into XAV939 has revealed its multi-faceted potential, particularly in oncology.

Overcoming Immune Suppression in the Tumor Microenvironment (TME): A key finding is that XAV939 can reprogram immune cells within the TME. By inhibiting β-catenin in tumor-associated macrophages (TAMs), it shifts them from an immunosuppressive (M2) to an immunostimulatory (M1) phenotype, enhancing the anti-tumor activity of CD8+ T-cells [4] [5]. This provides a strong rationale for combining XAV939 with existing immunotherapies.

Context-Dependent Effects: It is crucial to note that the biological effects of Wnt pathway modulation can be highly context-dependent. For example, one study found that XAV939 did not alleviate inflammation in a mouse model of ulcerative colitis, suggesting its therapeutic utility may be specific to certain disease pathways [6].

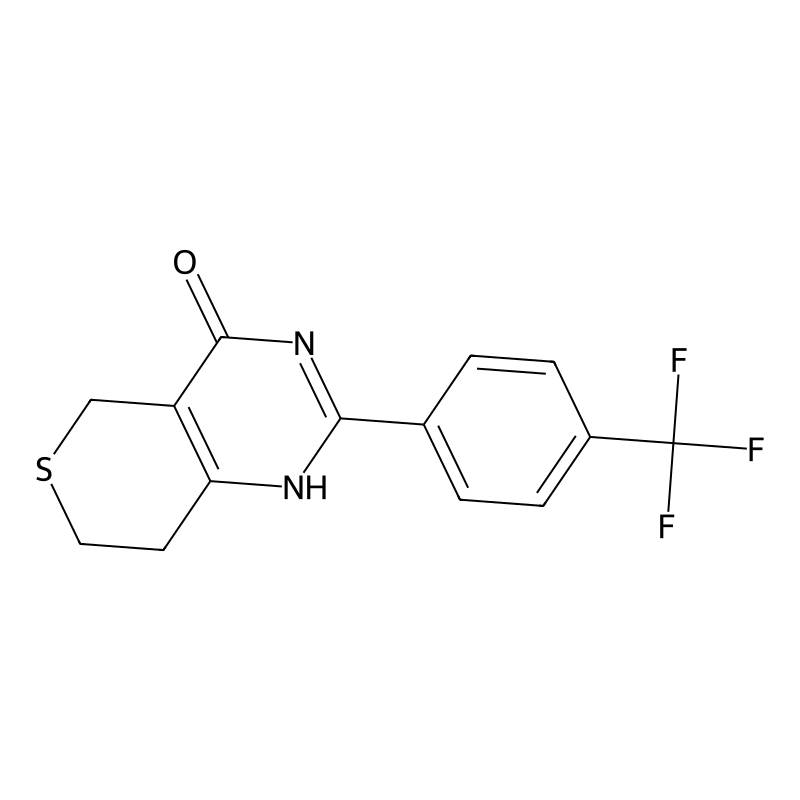

A Template for Drug Design: The 2-arylquinazolin-4-one core structure of XAV939 has served as a valuable starting point for developing more potent and selective tankyrase inhibitors. Structure-activity relationship (SAR) studies show that small, hydrophobic substituents (like a methyl group) at the 8-position of the quinazolinone ring and electron-withdrawing groups (like trifluoromethyl) at the 4'-position of the phenyl ring optimize potency and selectivity over other PARP family members [1].

References

- 1. Structure-activity relationships of 2-arylquinazolin-4-ones ... [sciencedirect.com]

- 2. XAV939 inhibits the proliferation and migration of lung ... [pmc.ncbi.nlm.nih.gov]

- 3. The WNT/β-catenin signaling inhibitor XAV939 enhances the ... [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Wnt/β-catenin signaling using XAV939 ... [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Wnt/β-catenin signaling using XAV939 ... [sciencedirect.com]

- 6. Inhibition of the Wnt/β‑catenin signaling pathway and ... [spandidos-publications.com]

XAV939 Cell Culture Application Notes and Protocols: Comprehensive Guide for Biomedical Researchers

Then, I will now begin writing the main body of the document.

Introduction to XAV939 and Its Mechanism of Action

XAV939 is a potent and selective tankyrase inhibitor that has emerged as a valuable chemical tool for modulating the Wnt/β-catenin signaling pathway in biomedical research. This small molecule inhibitor specifically targets tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), with half-maximal inhibitory concentration (IC50) values of 5 nM and 2 nM, respectively [1]. The strategic importance of XAV939 in experimental biology stems from its unique mechanism of action; by inhibiting tankyrases, XAV939 stabilizes axin proteins, the concentration-limiting components of the β-catenin destruction complex. This stabilization promotes the proteasomal degradation of β-catenin, thereby reducing the transcriptional activation of Wnt-responsive genes [2] [3].

The Wnt/β-catenin signaling pathway plays critical roles in embryonic development, tissue homeostasis, and stem cell maintenance, and its dysregulation is implicated in various pathologies, including cancer, fibrotic diseases, and conditions associated with aberrant bone formation [1] [4]. XAV939 has demonstrated significant potential across multiple research applications, from investigating cancer stem cell biology to improving the maturation of differentiated cell types. Recent studies have explored its effects in reverting epithelial-to-mesenchymal transition (EMT) in hepatocytes, enhancing the elimination of cancer cells by patient lymphocytes, and promoting the differentiation of stem cell-derived organoids [5] [4] [6]. This comprehensive application note provides detailed protocols, concentration guidelines, and technical considerations for implementing XAV939 in cell culture systems, specifically tailored for researchers and drug development professionals.

Research Applications of XAV939

Targeting Cancer Stem Cells and Overcoming Drug Resistance

XAV939 has demonstrated significant potential in targeting cancer stem cells (CSCs) and addressing the challenge of drug-tolerant residual cancer cells. In colorectal cancer (CRC) research, pathological analysis of clinical tissues following neoadjuvant chemotherapy has revealed the presence of small clusters of LGR5-positive residual cancer cells with stem-like properties in fibrous tissues [7]. These persistent cells, which are typically Ki-67 negative (non-proliferative) but express stemness markers like CD44v9 and LGR5, are believed to contribute to disease recurrence. When researchers established a colorectal cancer cell line-derived organoid (CCD-organoid) regrowth model to mimic the behavior of these residual cells, they found that the population of LGR5-positive cells increased from 4.1% pretreatment to 58.5% during early regrowth phases, highlighting the enrichment of stem-like cells following chemotherapeutic challenge [7].

The ability to target these treatment-resistant subpopulations is crucial for improving long-term outcomes. In neuroblastoma models, XAV939 treatment resulted in dose-dependent reduction of cell viability across multiple cell lines (SH-SY5Y, SK-N-SH, and IMR-32), with efficacy observed within the micromolar range [3]. Mechanistic studies revealed that TNKS1 inhibition by XAV939 promoted apoptosis in neuroblastoma cells, led to cell cycle accumulation in S and G2/M phases, and reduced colony formation capacity. These anti-tumor effects were associated with downregulation of Wnt/β-catenin signaling and reduced expression of anti-apoptotic protein Bcl-2, demonstrating the ability of XAV939 to modulate key survival pathways in resistant cancer cells [3].

Enhancing Immunotherapy Efficacy

The combination of XAV939 with immunotherapy approaches represents a promising strategy for enhancing cancer treatment. Research conducted on prostate cancer models has demonstrated that XAV939 can significantly improve the elimination of cancer cells by patient-derived lymphocytes. In one study, researchers used 5 μM XAV939 to precondition lymphocytes from patients with biochemically recurrent prostate cancer (BRPCa) before coculturing them with LNCaP or PC-3 prostate cancer cells [4]. This concentration effectively inhibited β-catenin translocation to the nucleus in both cancer cells and CD4+ BRPCa lymphocytes without compromising lymphocyte proliferation or viability.

The therapeutic benefits observed were particularly notable. preconditioning with XAV939 accelerated the elimination of LNCaP cells during initial coculturing. However, the most striking finding was that during subsequent re-coculturing with fresh cancer cells, the BRPCa lymphocytes maintained their cytotoxic capacity only when both the initial and subsequent cocultures were performed in the continuous presence of XAV939 [4]. This suggests that the sustained inhibition of Wnt/β-catenin signaling is essential for maintaining the anti-tumor activity of immune cells, providing a strong rationale for combining tankyrase inhibitors with cell-based immunotherapies.

Promoting Hepatocyte Maturation and Function

Recent investigations have revealed that XAV939 can significantly enhance the metabolic maturity and functionality of hepatic cell models. In studies utilizing both HepG2 hepatoma cells and primary human hepatocytes (PHHs), treatment with XAV939 counteracted the dedifferentiation that typically occurs in vitro. Primary human hepatocytes in standard culture conditions progressively lose their metabolic phenotype while acquiring characteristics of epithelial-mesenchymal transition (EMT) and a pro-inflammatory state [5].

XAV939 treatment demonstrated a remarkable ability to reverse EMT characteristics and promote a more differentiated hepatic phenotype. The inhibitor stimulated prandial metabolism, enhanced both mitochondrial and non-mitochondrial oxygen consumption, and improved CYP450-mediated metabolism [5]. These findings indicate that XAV939 can maintain crucial hepatic functions in culture systems, suggesting its potential application in improving the maturation of hepatocyte-like cells (HLCs) derived from stem cells and creating more physiologically relevant liver models for drug metabolism and toxicity studies.

Concentration Guidelines for Various Applications

Based on comprehensive analysis of recent research findings, the optimal concentration of XAV939 varies significantly depending on the cell type, culture system, and specific research application. The table below summarizes the recommended concentrations for various experimental models:

Table 1: XAV939 Concentration Guidelines for Different Research Applications

| Research Area | Cell Type/Model | Recommended Concentration | Key Findings | Citation |

|---|---|---|---|---|

| Immunotherapy Enhancement | Prostate cancer cells (LNCaP, PC-3) with patient lymphocytes | 5 μM | Inhibited β-catenin nuclear translocation; enhanced cancer cell elimination without lymphocyte toxicity | [4] |

| Hepatocyte Maturation | Primary human hepatocytes & HepG2 cells | 10 μM | Reversed EMT; improved mitochondrial function & CYP450 metabolism | [5] |

| Neuroblastoma Therapy | SH-SY5Y, SK-N-SH, IMR-32 neuroblastoma cells | 1-10 μM (dose-dependent) | Reduced viability; induced apoptosis; cell cycle arrest in S/G2/M | [3] |

| Organoid Differentiation | hiPSC-derived cerebral organoids | 2 μM | Supported neural induction; promoted cerebral organoid formation | [8] |

| Cancer Stem Cell Research | PLR123 colorectal cancer organoids | Evaluated alongside other pathway inhibitors | Used to identify key signals in residual cancer cell transition | [7] |

Factors Influencing Concentration Selection

When determining the appropriate XAV939 concentration for a specific application, researchers should consider several critical factors. The cellular context and endogenous Wnt signaling activity significantly influence compound efficacy. Cells with high basal Wnt/β-catenin signaling often require higher concentrations to achieve effective pathway inhibition. Additionally, the duration of treatment must be considered; extended exposures may permit lower concentrations, while acute interventions might require higher doses to achieve the desired effect.

The specificity of effect should also be carefully evaluated. While tankyrase inhibition occurs at low nanomolar concentrations, cellular phenotypes such as reduced proliferation or induced differentiation typically require micromolar concentrations, reflecting the compound's engagement with the intended molecular target while minimizing off-target effects [1] [3]. Researchers are advised to conduct dose-response studies for each new experimental system, monitoring both efficacy and potential cytotoxicity to establish the optimal therapeutic window for their specific application.

Detailed Experimental Protocols

Colony Formation Assay in Neuroblastoma Cells

The colony formation assay evaluates the long-term proliferative capacity of cancer cells following XAV939 treatment, providing insight into the compound's anti-tumor efficacy. For this protocol, SH-SY5Y neuroblastoma cells are plated in triplicate at a density of 100 cells per well in standard 6-well plates and cultured in DMEM medium supplemented with 10% fetal bovine serum (FBS). After allowing 4-5 hours for cell attachment, researchers should treat the cells with either DMSO (vehicle control) or XAV939 at the desired concentration (typically within 1-10 μM range based on dose-response findings) [3].

The critical steps include maintaining the cells for 14 days with regular medium changes every 3-4 days, ensuring that the XAV939 concentration remains consistent throughout the duration of the experiment. Following the incubation period, colonies should be fixed with methanol for 15 minutes and stained with crystal violet for 15 minutes at room temperature. After carefully washing off the excess dye, colonies containing more than 50 cells should be counted manually or using automated colony counting software. The colony formation efficiency is then calculated as the ratio of the colony number to the originally planted cell number, with XAV939-treated samples typically showing significant reduction in colony formation compared to vehicle controls [3].

Apoptosis Analysis via Annexin V Staining

Apoptosis analysis provides crucial information about the mechanism by which XAV939 inhibits cancer cell growth. For this protocol, researchers should plate equal numbers of SH-SY5Y or SK-N-SH neuroblastoma cells in standard culture conditions, treating them with either DMSO or XAV939 (typically 1-10 μM) for 24, 48, or 72 hours to establish time-dependent effects [3]. Following treatment, cells should be collected and incubated with Annexin V-FITC, followed by staining with propidium iodide (PI) in the dark, using a commercially available apoptosis detection kit.

The stained cells are then analyzed by fluorescence-activated cell sorting (FACS), with the percentage of cells staining positive for Annexin V (early apoptotic) and both Annexin V and PI (late apoptotic/necrotic) calculated and compared between treatment conditions. As an alternative method, apoptosis can also be determined using Hoechst 33342 staining, where after treatment, cells are washed with PBS and stained with Hoechst 33342 (10 μg/mL), then observed by fluorescent microscope with excitation at 340 nm [3]. Approximately 100 cells from five random microscopic fields should be counted, with the percentage of apoptotic cells calculated as the ratio of apoptotic cells to total cells. XAV939 treatment typically demonstrates dose-dependent induction of apoptosis in susceptible cancer cell lines.

Cerebral Organoid Differentiation from hiPSCs

The generation of cerebral organoids from human induced pluripotent stem cells (hiPSCs) represents a sophisticated application of XAV939 in developmental biology and disease modeling. This protocol, adapted from established methods with modifications, begins with detaching hiPSCs using 0.02% EDTA treatment and dissociating them into single-cell suspension using Accutase [8]. V-bottom cell-repellent 96-well plates are seeded with 20,000 cells per well in neural induction medium composed of DMEM/F12 with GlutaMAX supplement, 15% KnockOut Serum Replacement (KOSR), 1% MEM-Non-Essential Amino Acids, and 1% penicillin/streptomycin.

The medium is supplemented with essential small molecules including 100 nM LDN-193189, 10 μM SB-431542, 2 μM XAV-939, and 100 μM β-Mercaptoethanol, with the addition of 5% Fetal Bovine Serum (FBS) to support initial aggregation [8]. The inclusion of XAV939 at 2 μM concentration is critical for promoting neural induction by modulating Wnt signaling during the early stages of organoid formation. After 2 days, the neural induction medium should be replaced with fresh medium without FBS, and half-medium changes performed every other day until day 6. On day 6, the formed embryoid bodies (EBs) are transferred to low-adherence 24-well plates in neural differentiation medium without XAV939, and after 5 days, the EBs are embedded in Matrigel droplets and transferred to orbital shaker cultures to promote further maturation into cerebral organoids over several weeks.

Wnt Signaling Pathway and XAV939 Mechanism

Diagram Title: XAV939 Inhibition of Wnt/β-Catenin Signaling

The molecular mechanism of XAV939 centers on its specific inhibition of tankyrase enzymes (TNKS1 and TNKS2), which are poly-ADP-ribosyltransferases involved in the regulation of Wnt/β-catenin signaling. Under normal conditions without Wnt stimulation, cytoplasmic β-catenin levels remain low due to constant phosphorylation by a destruction complex consisting of axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK-3β). This phosphorylation targets β-catenin for proteasomal degradation [2] [3]. When Wnt signaling is activated through the binding of Wnt ligands to Frizzled receptors and LRP co-receptors, tankyrases become engaged and promote the PARsylation and degradation of axin, a key scaffolding protein in the destruction complex [2].

XAV939 specifically binds to the catalytic (PARP) domains of TNKS1 and TNKS2 with high affinity (Kd values of 99 and 93 nM, respectively), inhibiting their enzymatic activity [1]. This inhibition results in the stabilization of axin proteins, leading to enhanced formation of the β-catenin destruction complex and subsequent acceleration of β-catenin degradation. With XAV939 treatment, the nuclear accumulation of β-catenin is prevented, thereby reducing the transcription of Wnt target genes involved in cell proliferation (e.g., cyclin D1, c-myc), survival, and stemness maintenance [3]. This mechanism explains the observed effects of XAV939 in various biological contexts, from inhibiting cancer cell growth to promoting differentiation in stem cell models.

Troubleshooting and Technical Considerations

Optimization Parameters

Successful implementation of XAV939 in cell culture systems requires careful attention to several technical parameters. Solubility and storage conditions are critical for maintaining compound integrity; XAV939 should be dissolved in DMSO to create a stock solution (typically 10-100 mM) and stored at -20°C in aliquots to prevent freeze-thaw cycles. The final DMSO concentration in cell culture should generally not exceed 0.1% to avoid vehicle toxicity [3]. Researchers have observed that the efficacy of XAV939 can vary significantly between 2D and 3D culture systems, with organoids and spheroids often requiring optimized treatment protocols due to diffusion limitations and microenvironmental differences [7] [8].

For complex 3D models like cerebral organoids, the timing of XAV939 exposure is particularly important. In differentiation protocols, the inhibitor is typically included only during the initial neural induction phase (days 0-6) but omitted during subsequent maturation stages to allow for proper patterning and development [8]. Additionally, researchers should consider cell density effects, as high-density cultures may require adjusted XAV939 concentrations due to potential paracrine signaling and cell-cell contact-mediated effects on Wnt pathway activity. When establishing new applications, it is advisable to conduct time-course experiments to determine the optimal duration of treatment, as prolonged inhibition of Wnt signaling may have unintended consequences on cell viability or differentiation potential in certain models.

Technical Considerations

Several methodological considerations can enhance the reliability and reproducibility of experiments involving XAV939. Appropriate controls are essential and should include vehicle-treated (DMSO) controls as well as potential positive controls for Wnt pathway modulation, such as GSK-3 inhibitors (e.g., CHIR99021) that activate Wnt signaling [6]. For apoptosis studies, researchers should consider using multiple detection methods (e.g., Annexin V/PI staining combined with caspase activity assays or morphological assessment) to confirm the mechanism of cell death [3].

In cytotoxicity assessments, particularly in 3D culture systems, normalization methods based on total protein quantification have been shown to provide more reliable results compared to measurements based solely on organoid dimensions or cell counting, due to the heterogeneity inherent in these complex models [8]. For long-term studies involving repeated medium changes, it is important to verify the stability of XAV939 in culture conditions and maintain consistent concentrations throughout the treatment period. Finally, researchers should implement appropriate validation methods to confirm target engagement, which may include monitoring axin protein stabilization, reduced β-catenin nuclear localization, or decreased expression of well-established Wnt target genes (e.g., AXIN2, CYCLIN D1, c-MYC) following XAV939 treatment [4] [3].

Conclusion

XAV939 represents a versatile and valuable chemical tool for modulating Wnt/β-catenin signaling across diverse research applications. Its specific mechanism of action through tankyrase inhibition and axin stabilization offers distinct advantages over broader pathway inhibitors, enabling more precise manipulation of this critical signaling cascade. The concentration guidelines and detailed protocols provided in this application note offer researchers a solid foundation for implementing XAV939 in various experimental systems, from cancer biology to stem cell differentiation and immunotherapy enhancement. As the field continues to evolve, further optimization of treatment protocols and exploration of combination strategies will likely expand the utility of this compound in both basic research and therapeutic development.

References

- 1. This compound | Tankyrase Inhibitor [medchemexpress.com]

- 2. XAV939: From a small inhibitor to a potent drug ... [pmc.ncbi.nlm.nih.gov]

- 3. XAV939, a tankyrase 1 inhibitior, promotes cell apoptosis in ... [pmc.ncbi.nlm.nih.gov]

- 4. The WNT/β-catenin signaling inhibitor XAV939 enhances ... [nature.com]

- 5. Tankyrase1/2 inhibitor this compound reverts EMT and suggests ... [sciencedirect.com]

- 6. Effect of iPS cell culture medium on the differentiation ... [nature.com]

- 7. Colorectal cancer cell line-derived organoid model with stem ... [pmc.ncbi.nlm.nih.gov]

- 8. Development and Optimization of a Lactate ... [mdpi.com]

Comprehensive Application Notes and Protocols for In Vitro Treatment with XAV939

Then, I will now begin writing the main body of the report.

Introduction to XAV939 and Its Mechanism of Action

XAV939 is a potent tankyrase inhibitor that selectively targets the Wnt/β-catenin signaling pathway, a crucial regulator of cell proliferation, differentiation, and stem cell maintenance. This small molecule inhibitor exhibits high specificity for tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), with half-maximal inhibitory concentration (IC₅₀) values of 11 nM and 4 nM, respectively, in cell-free assays [1]. XAV939 exerts its effects by stabilizing axin, the concentration-limiting component of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and inhibiting Wnt/β-catenin-mediated transcription [1] [2]. This mechanism has made XAV939 an invaluable research tool for investigating Wnt signaling in various biological contexts, including cancer research, stem cell biology, and tissue engineering.

The compound demonstrates remarkable specificity for the Wnt/β-catenin pathway, with research indicating no significant effects on other signaling pathways such as CRE, NF-κB, or TGF-β at standard working concentrations [1]. This selective action, combined with its well-characterized mechanism, has established XAV939 as a preferred chemical probe for modulating Wnt signaling in experimental systems. Recent studies have expanded its applications beyond cancer research to include osteogenic differentiation, calcification processes, and myelination studies, demonstrating its versatility across diverse research areas [3] [4] [5].

Mechanism of Action: Visualizing the Wnt Signaling Pathway Inhibition

The following diagram illustrates the molecular mechanism by which XAV939 inhibits the Wnt/β-catenin signaling pathway:

Figure 1: Mechanism of XAV939 inhibition of Wnt/β-catenin signaling. In the absence of Wnt signaling, β-catenin is constantly phosphorylated by the destruction complex (Axin/GSK-3β/APC) and targeted for proteasomal degradation. When Wnt signaling is active, Tankyrase PARylates Axin, leading to its degradation and disassembly of the destruction complex, allowing β-catenin to accumulate in the nucleus and activate TCF/LEF-mediated transcription. XAV939 (red) inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation regardless of Wnt activation status.

XAV939 specifically targets the PARP catalytic domain of tankyrase proteins, preventing the poly-ADP-ribosylation of axin that would normally mark it for ubiquitin-mediated degradation [2]. This stabilization of axin enhances the formation and function of the β-catenin destruction complex, resulting in increased phosphorylation and subsequent degradation of β-catenin. The net effect is a reduction in nuclear β-catenin and suppression of Wnt target gene expression, which includes important regulators of cell proliferation and differentiation such as c-Myc and cyclin D1 [1] [6]. This mechanism has been consistently observed across multiple cell types, including cancer cells, stem cells, and primary cell cultures.

Comprehensive XAV939 Treatment Parameters

Optimal Concentration and Duration for Various Cell Types

Table 1: XAV939 Treatment Parameters for Different Cell Types and Applications

| Cell Type/Line | Research Application | Concentration Range | Treatment Duration | Key Findings | References |

|---|---|---|---|---|---|

| HEK293T | Wnt signaling inhibition | 10-50 µM | 24 hours | Inhibition of Wnt3A signaling with IC₅₀ of 0.078 µM | [1] |

| SW480 | Colorectal cancer studies | 10 µM | 24 hours | Axin2 stabilization with EC₅₀ of 0.371 µM | [1] |

| LNCaP & PC-3 | Prostate cancer research | 5 µM | 5-day coculture | Inhibited β-catenin nuclear translocation; enhanced cancer cell elimination | [7] |

| A549 | Lung adenocarcinoma | 0.1-10 µM | 24-96 hours | Inhibited proliferation and migration; IC₅₀ of 12.3 µM at 72h | [1] [6] |

| DLD1 | Colon carcinoma | 20 µM | 24 hours to 10 days | Inhibition of TCF-dependent transcription; cytotoxicity after 10 days | [1] |

| Human VICs | Calcification prevention | 1 µM | Up to 35 days | Prevented osteogenic medium-induced calcification | [3] |

| hBMSCs | Osteogenic differentiation | 3 µM | 10-21 days | Enhanced mineralization and osteoblast marker expression | [4] |

| RGC-OPC Co-culture | Myelination studies | 50-5000 ng/mL (~0.16-16 µM) | 4 days | Promoted oligodendrocyte differentiation and myelination | [5] |

Preparation and Storage of XAV939

Stock Solution Preparation: XAV939 has a molecular weight of 312.31 g/mol and is typically prepared as a high-concentration stock solution in DMSO. The compound has a solubility of approximately 12-30 mg/mL in fresh, moisture-absorbing DMSO, equating to concentrations of 38-96 mM [1]. For most applications, researchers prepare a 10 mM stock solution by dissolving 3.12 mg of XAV939 in 1 mL of DMSO. It is crucial to use fresh DMSO as moisture absorption can significantly reduce solubility. The stock solution should be aliquoted and stored at -20°C to maintain stability, with repeated freeze-thaw cycles avoided.

Working Solution Preparation: Working concentrations are prepared by diluting the stock solution into the appropriate cell culture medium immediately before use. As XAV939 is insoluble in water or ethanol, the final DMSO concentration in cell culture should generally not exceed 0.1-0.5% to maintain cell viability. For in vivo studies, XAV939 has been formulated as a homogeneous suspension using carboxymethyl cellulose (CMC-Na) at concentrations ≥5 mg/mL or as a clear solution in 4% DMSO in corn oil at 1 mg/mL (3.20 mM) [1]. Animal studies have utilized doses of 3-10 mg/kg administered via intraperitoneal injection [1] [8].

Detailed Experimental Protocols

Protocol for Cancer Cell Proliferation and Migration Studies

Objective: To evaluate the anti-proliferative and anti-migratory effects of XAV939 on cancer cell lines.

Materials:

- XAV939 stock solution (10 mM in DMSO)

- Appropriate cancer cell line (e.g., A549, SW480, LNCaP)

- Complete cell culture medium

- 96-well plates (for proliferation), 6-well plates (for migration)

- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

- Wound healing assay tools

Procedure:

- Cell Seeding: Plate cells in appropriate multi-well plates at optimized densities (e.g., 2×10⁴ cells/well for A549 in 96-well plates) [6].

- Treatment: After cell attachment, replace medium with fresh medium containing XAV939 at desired concentrations (typically 0.1-20 µM). Include vehicle control (DMSO at same concentration) and positive controls if applicable.

- Incubation: Incubate cells for predetermined time points (24-96 hours for proliferation studies; 24 hours for initial migration studies).

- Proliferation Assessment:

- Add MTT reagent (10 µL of 5 mg/mL stock) to each well and incubate for 4 hours at 37°C

- Replace medium with 150 µL DMSO to dissolve formazan crystals

- Measure absorbance at 490 nm using a microplate reader

- Migration Assessment (Wound Healing Assay):

- Create a scratch wound in confluent cell monolayers using a sterile pipette tip

- Wash cells to remove debris and add fresh medium with XAV939

- Capture images at 0, 24, and 48 hours at the same location

- Quantify migration distance using image analysis software

Expected Results: XAV939 treatment should demonstrate concentration-dependent inhibition of cell proliferation and migration. For A549 lung adenocarcinoma cells, significant inhibition of proliferation should be observed with IC₅₀ values approximately 12.3 µM at 72 hours [6]. Migration capacity should be significantly reduced, with wider scratch widths maintained in treated groups compared to controls.

Protocol for Osteogenic Differentiation Studies

Objective: To assess the effect of XAV939 on osteogenic differentiation of human mesenchymal stem cells (hMSCs).

Materials:

- XAV939 stock solution (10 mM in DMSO)

- Human bone marrow-derived mesenchymal stem cells (hBMSCs)

- Osteogenic differentiation medium: DMEM with 10% FBS, 10 mM β-glycerophosphate, 50 µM ascorbic acid, and 100 nM dexamethasone

- 6-well or 12-well tissue culture plates

- Alkaline phosphatase (ALP) staining kit

- Alizarin Red S solution

Procedure:

- Cell Seeding: Plate hBMSCs at a density of 2,000-5,000 cells/cm² in standard growth medium [4].

- Osteogenic Induction: After 24 hours, replace growth medium with osteogenic differentiation medium containing XAV939 at optimal concentration (3 µM). Include controls with vehicle only.

- Medium Replacement: Refresh treatment medium every 2-3 days for the duration of the experiment (10-21 days).

- Alkaline Phosphatase Staining:

- At day 10, fix cells with 4% paraformaldehyde for 15 minutes

- Stain with ALP substrate according to manufacturer's protocol

- Quantify ALP activity using colorimetric assays or image analysis

- Mineralization Assessment:

- At day 21, fix cells with 4% paraformaldehyde for 15 minutes

- Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes

- Wash extensively with distilled water

- Quantify mineralization by eluting dye with 10% cetylpyridinium chloride and measuring absorbance at 562 nm

Expected Results: XAV939 treatment should enhance osteogenic differentiation as evidenced by increased ALP activity and mineralized matrix formation. According to published research, hBMSCs treated with 3 µM XAV939 show significant upregulation of osteoblast-associated genes including ALP, COL1A1, RUNX2, and osteocalcin, with enhanced Alizarin Red staining indicating increased mineralization [4].

Protocol for Myelination Studies Using Co-culture Systems

Objective: To evaluate the effect of XAV939 on oligodendrocyte differentiation and myelination.

Materials:

- XAV939 stock solution (10 mM in DMSO)

- Retinal ganglion cells (RGCs) and oligodendrocyte precursor cells (OPCs)

- Defined, serum-free culture medium

- 96-well multi-well plates

- PDL-borate coated plates

- Immunocytochemistry reagents for myelin markers (e.g., MBP, PLP)

Procedure:

- Cell Isolation and Co-culture Establishment:

- Purify RGCs and OPCs from postnatal day 5-7 rats using immunopanning methods [5]

- Plate RGCs first and allow axonal network formation (approximately 2 weeks)

- Seed OPCs onto established RGC networks at density of 2,500-5,000 cells/well

- XAV939 Treatment:

- After OPC attachment, add XAV939 at concentrations ranging from 50-5000 ng/mL (0.16-16 µM)

- Maintain treatment for 4 days, with medium replacement if necessary

- Fixation and Staining:

- Fix cells with 4% paraformaldehyde

- Perform immunocytochemistry for myelin basic protein (MBP) and other myelin markers

- Counterstain with neuronal and nuclear markers

- Image Acquisition and Analysis:

- Acquire images using high-content imaging systems

- Utilize automated image analysis algorithms to quantify myelinated segments

- Normalize data to control conditions

Expected Results: XAV939 treatment should promote oligodendrocyte differentiation and myelin formation in a dose-dependent manner. Research indicates that treatment with XAV939 enhances the formation of compact myelin sheaths around axons, with optimal effects observed in the nanomolar to low micromolar range [5].

Technical Considerations and Troubleshooting

Optimization of Treatment Conditions

When establishing XAV939 treatments for new cell systems, several factors require careful optimization. Cell density significantly influences treatment outcomes, as confluence affects Wnt signaling activity and pathway inhibition efficacy. Researchers should conduct pilot experiments with varying cell densities to identify optimal conditions. Similarly, treatment timing should be aligned with experimental objectives—shorter treatments (24-72 hours) are suitable for assessing immediate signaling responses, while longer treatments (7-21 days) are necessary for differentiation studies [1] [4].

The specificity of effects should be confirmed through appropriate controls and validation experiments. Since XAV939 primarily targets tankyrases, verification of pathway inhibition through assessment of axin stabilization and β-catenin degradation is recommended. Western blot analysis of axin2, β-catenin, and downstream targets such as c-Myc can confirm target engagement [1] [6]. Rescue experiments through Wnt pathway activation can further substantiate mechanism-specific effects.

Common Technical Issues and Solutions

Table 2: Troubleshooting Guide for XAV939 Experiments

| Problem | Potential Cause | Solution |

|---|---|---|

| Poor solubility | Moisture-absorbed DMSO | Use fresh, anhydrous DMSO; gently warm if necessary |

| High cytotoxicity | Excessive DMSO concentration | Ensure final DMSO concentration ≤0.5%; prepare fresh working solutions |

| Variable results between experiments | Inconsistent cell passage number | Use consistent early passage cells; avoid high passage numbers |

| Lack of effect | Inactive compound | Verify compound activity in control cell lines; check storage conditions |

| Excessive effect | Concentration too high | Perform dose-response curve; consider cell-type sensitivity |

| Inconsistent differentiation | Suboptimal seeding density | Optimize cell density for specific application |

Important Controls and Validation Methods

Appropriate controls are essential for interpreting XAV939 experiments accurately. Recommended controls include:

- Vehicle control (DMSO at same concentration as treatment groups)

- Positive controls for pathway inhibition (e.g., siRNA against β-catenin)

- Negative controls using structurally similar but inactive compounds when available

Validation should include assessment of pathway modulation through:

- Western blot analysis of axin stabilization and β-catenin degradation

- Immunofluorescence to evaluate β-catenin cellular localization

- qPCR of Wnt target genes (e.g., AXIN2, c-MYC)

- Reporter assays using TCF/LEF luciferase constructs where appropriate

Conclusion

XAV939 represents a highly specific and potent inhibitor of the Wnt/β-catenin signaling pathway through its action on tankyrase 1 and 2. The comprehensive application notes and protocols provided here outline standardized methodologies for employing XAV939 across diverse research applications, from cancer biology to stem cell differentiation and specialized processes like myelination. The concentration ranges and treatment durations summarized in this document provide researchers with a solid foundation for experimental design, while the troubleshooting guidance addresses common technical challenges.

The versatility of XAV939 continues to expand as new applications emerge in scientific literature. Researchers are encouraged to consult recent publications for novel applications and to consider combinatorial approaches with other pathway modulators to address complex biological questions. With proper implementation of the protocols outlined herein, XAV939 remains an invaluable tool for probing Wnt signaling dynamics in physiological and pathological contexts.

References

- 1. XAV-939 | PARP inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. XAV939 - an overview [sciencedirect.com]

- 3. Treatment with this compound prevents in vitro calcification of ... [pmc.ncbi.nlm.nih.gov]

- 4. Tankyrase inhibitor this compound enhances ... [pmc.ncbi.nlm.nih.gov]

- 5. Higher throughput workflow with sensitive, reliable and automatic... [pmc.ncbi.nlm.nih.gov]

- 6. XAV939 inhibits the proliferation and migration of lung ... [pmc.ncbi.nlm.nih.gov]

- 7. The WNT/β-catenin signaling inhibitor XAV enhances the... 939 [nature.com]

- 8. Inhibition of the Wnt/β‑catenin signaling pathway and ... [spandidos-publications.com]

Comprehensive Application Notes and Protocols: XAV939-Mediated Wnt/β-Catenin Signaling Inhibition in Cancer Research

Introduction to XAV939 and Wnt Signaling Pathway

XAV939 is a potent small-molecule inhibitor that selectively targets tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), key regulatory enzymes within the Wnt/β-catenin signaling pathway. This pathway is an evolutionarily conserved mechanism that plays critical roles in embryonic development, tissue homeostasis, and cell proliferation and differentiation. Dysregulation of Wnt signaling is strongly associated with various cancers, making it an attractive therapeutic target. XAV939 exerts its inhibitory effect by stabilizing axin proteins, essential components of the β-catenin destruction complex, thereby promoting degradation of β-catenin and suppressing Wnt-driven transcriptional activation.

The molecular mechanism of XAV939 involves binding to the catalytic PARP domains of TNKS1 and TNKS2 with high affinity, demonstrating IC₅₀ values of 5 nM and 2 nM, respectively [1]. Structural studies have revealed that XAV939 occupies the nicotinamide binding pocket of tankyrases, effectively inhibiting their poly-ADP-ribosylation activity [2]. This inhibition leads to stabilization of axin, enhanced formation of the β-catenin destruction complex, and subsequent proteasomal degradation of β-catenin, ultimately downregulating the expression of Wnt target genes such as c-Myc and cyclin D1 that drive oncogenesis.

Biochemical Properties and Mechanism of Action

Key Biochemical Characteristics of XAV939

Table 1: Biochemical properties of XAV939

| Property | Value | Experimental Context |

|---|---|---|

| IC₅₀ for TNKS1 | 5 nM | In vitro inhibition assay [1] |

| IC₅₀ for TNKS2 | 2 nM | In vitro inhibition assay [1] |

| Kd for TNKS1 | 99 nM | Binding affinity measurement [1] |

| Kd for TNKS2 | 93 nM | Binding affinity measurement [1] |

| IC₅₀ for ARTD2 | 479 nM | In vitro inhibition assay [1] |

| IC₅₀ for ARTD1 | 5500 nM | In vitro inhibition assay [1] |

| CAS Number | 284028-89-3 | Chemical identifier [1] |

XAV939 exhibits remarkable selectivity for tankyrases over other PARP family members, as evidenced by its significantly higher IC₅₀ values for ARTD1 (5500 nM) and ARTD2 (479 nM) [1]. This selectivity profile makes XAV939 an excellent chemical tool for specifically investigating tankyrase functions in Wnt signaling without substantially affecting other PARP-dependent cellular processes. The compound's mechanism involves allosteric inhibition of tankyrase catalytic activity, which prevents the PARsylation of axin proteins and subsequently leads to their stabilization.

Wnt Signaling Pathway and XAV939 Mechanism

Diagram 1: Wnt signaling pathway and XAV939 mechanism of action

Diagram Title: Wnt Pathway and XAV939 Inhibition Mechanism

In the canonical Wnt pathway (left), Wnt ligand binding to Frizzled and LRP receptors triggers Dishevelled (Dsh) activation, which inhibits the destruction complex (Axin/GSK3/APC) through tankyrase-mediated PARsylation of Axin. This prevents β-catenin degradation, allowing its nuclear translocation and activation of target genes. XAV939 treatment (right) inhibits tankyrase activity, stabilizing Axin and enhancing β-catenin degradation, thereby suppressing Wnt target gene expression [3] [4].

Efficacy Profiles Across Cancer Models

Anti-Cancer Effects of XAV939 In Vitro

Table 2: Efficacy of XAV939 across various cancer cell lines

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

|---|---|---|---|---|---|

| A549 | Lung adenocarcinoma | MTT (72h) | 12.3 μM (IC₅₀) | Growth inhibition | [5] [1] |

| SH-SY5Y | Neuroblastoma | MTT (72h) | 10-20 μM | Decreased viability | [4] |

| SK-N-SH | Neuroblastoma | MTT (72h) | 10-20 μM | Decreased viability | [4] |

| IMR-32 | Neuroblastoma | MTT (72h) | 10-20 μM | Decreased viability | [4] |

| LNCaP | Prostate cancer | Coculture | 5 μM | Enhanced immune clearance | [6] |

| PC-3 | Prostate cancer | Coculture | 5 μM | Enhanced immune clearance | [6] |

| HT-29 | Colorectal cancer | MTT | 10-20 μM | Anti-proliferative | [7] |

| COLO 320DM | Colorectal cancer | CellTiter-Glo | 17 μM (GI₅₀) | Growth inhibition | [1] |

XAV939 demonstrates broad-spectrum efficacy across diverse cancer types, with particular potency in malignancies driven by aberrant Wnt signaling. The compound consistently inhibits cancer cell proliferation at micromolar concentrations in various in vitro models. In lung adenocarcinoma A549 cells, XAV939 treatment resulted in significant reduction of β-catenin mRNA expression and inhibition of cell migration in wound healing assays [5]. Immunofluorescence analysis revealed that XAV939 treatment caused translocation of β-catenin from the nucleus and cytoplasm to the membrane compartment, indicating effective pathway inhibition [5].

Molecular Effects of XAV939 Treatment

Table 3: XAV939-mediated effects on key Wnt pathway components

| Target Molecule | Effect of XAV939 | Experimental System | Reference |

|---|---|---|---|

| β-catenin | Reduced protein and mRNA levels | A549 cells | [5] |

| c-Myc | Downregulated protein expression | SH-SY5Y and SK-N-SH cells | [4] |

| Cyclin D1 | Decreased protein levels | SH-SY5Y and SK-N-SH cells | [4] |

| Bcl-2 | Reduced anti-apoptotic protein | SH-SY5Y and SK-N-SH cells | [4] |

| Axin | Stabilized protein | Multiple cancer cell lines | [1] [4] |

| TNKS1/2 | Inhibited PARP activity | Biochemical assays | [1] [2] |

The molecular consequences of XAV939-mediated tankyrase inhibition include stabilization of axin proteins, subsequent enhancement of β-catenin degradation, and downregulation of key Wnt target genes such as c-Myc and cyclin D1 [4]. These molecular events translate to functional outcomes including cell cycle arrest (accumulation in S and G2/M phases), induction of apoptosis, inhibition of colony formation, and reduced cell migration [5] [4]. In neuroblastoma models, XAV939 treatment significantly increased the percentage of apoptotic cells as measured by Annexin V staining and Hoechst 33342 staining [4].

Experimental Protocols and Methodologies

Cell Viability Assessment Using MTT Assay

Purpose: To evaluate the anti-proliferative effects of XAV939 on cancer cell lines. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures mitochondrial activity in viable cells, providing a quantitative assessment of cell proliferation and viability in response to XAV939 treatment.

Procedure:

- Cell Seeding: Plate cells in 96-well plates at a density of 2×10⁴ cells/well (for A549) or 1×10⁴ cells/well (for neuroblastoma lines) in complete medium and allow to adhere overnight [5] [4].

- Compound Treatment: Prepare XAV939 stock solution in DMSO and dilute to desired concentrations (typically 0.1-20 μM) in complete medium. Treat cells with XAV939 or vehicle control for 24, 48, 72, or 96 hours.

- MTT Incubation: Add 10-20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C [5] [4].

- Solubilization: Carefully remove medium and add 150 μL DMSO to dissolve the formazan crystals.

- Absorbance Measurement: Measure absorbance at 490 nm using a microplate reader. Calculate cell viability as percentage relative to vehicle-treated controls.

Key Considerations:

- Include DMSO vehicle controls to account for solvent effects (typically keep DMSO concentration below 0.1%).

- Perform experiments in triplicate with appropriate positive and negative controls.

- For IC₅₀ determination, test a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 μM) and analyze using non-linear regression [5].

Colony Formation Assay

Purpose: To assess long-term clonogenic survival and proliferation potential after XAV939 treatment. Principle: This assay measures the ability of single cells to form colonies after drug treatment, evaluating the compound's effect on reproductive cell death.

Procedure:

- Cell Preparation: Plate A549 or SH-SY5Y cells at low density (100-200 cells/well) in 6-well plates and allow to adhere for 4-5 hours [5] [4].

- Compound Treatment: Treat cells with XAV939 at desired concentrations (0.1, 1, 10 μM) or vehicle control for 48 hours, then replace with drug-free medium [5].

- Colony Development: Incubate cells for 10-14 days, with medium changes every 3-4 days.

- Fixation and Staining: After visible colonies form, remove medium, fix cells with 4% paraformaldehyde or methanol for 15 minutes, and stain with 0.5% crystal violet for 20 minutes [5].

- Quantification: Wash off excess dye, count colonies containing >50 cells, and calculate colony formation efficiency relative to control.

Key Considerations:

- Ensure low cell density to prevent colony overlapping.

- Include triplicate wells for each condition.

- For visualization, capture images using an inverted light microscope [5].

Wound Healing Migration Assay

Purpose: To evaluate the effect of XAV939 on cancer cell migration capacity. Principle: This assay measures cell migration into a mechanically created "wound" area, simulating directional migration in vitro.

Procedure:

- Cell Seeding: Plate A549 cells in 6-well or 12-well plates and culture until 90-100% confluent [5].

- Wound Creation: Create a scratch wound using a sterile 200 μL pipette tip. Wash gently with PBS to remove detached cells.

- Compound Treatment: Add fresh medium containing XAV939 at desired concentrations (0.1, 1, 10 μM) or vehicle control.

- Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 24, 48 hours) using an inverted microscope.

- Quantification: Measure scratch width using image analysis software (e.g., ImageJ) and calculate percentage wound closure relative to 0-hour control.

Key Considerations:

- Maintain consistent scratch width and positioning for imaging.

- Include serum-free conditions if testing serum-stimulated migration.

- XAV939-treated cells typically exhibit significantly increased scratch width compared to controls after 24-48 hours [5].

Apoptosis Analysis by Annexin V/Propidium Iodide Staining

Purpose: To quantify XAV939-induced apoptosis in cancer cells. Principle: This flow cytometry-based assay distinguishes viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations.

Procedure:

- Cell Treatment: Treat SH-SY5Y or SK-N-SH cells with XAV939 (10-20 μM) or vehicle control for 24, 48, or 72 hours [4].

- Cell Harvesting: Collect both adherent and floating cells by trypsinization and combine.

- Staining: Wash cells with cold PBS and resuspend in binding buffer. Add Annexin V-FITC and propidium iodide according to manufacturer's instructions. Incubate for 15-20 minutes in the dark.

- Flow Cytometry: Analyze stained cells within 1 hour using a flow cytometer with appropriate filters for FITC and PI.

- Data Analysis: Quantify percentages of cells in each quadrant using flow cytometry analysis software.

Key Considerations:

- Include unstained controls and single-stained controls for compensation.

- Process samples immediately after staining for accurate results.

- XAV939 typically induces a dose- and time-dependent increase in Annexin V-positive cells in sensitive cell lines [4].

Western Blot Analysis of Wnt Pathway Components

Purpose: To evaluate molecular effects of XAV939 on key Wnt signaling proteins. Principle: Western blotting allows detection and quantification of specific protein expression changes in response to XAV939 treatment.

Procedure:

- Cell Lysis: Harvest XAV939-treated cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Protein Quantification: Determine protein concentration using Bradford or BCA assay.

- Gel Electrophoresis: Separate equal amounts of protein (20-40 μg) by SDS-PAGE and transfer to PVDF membranes.

- Blocking and Incubation: Block membranes with 5% non-fat milk, then incubate with primary antibodies against β-catenin, c-Myc, cyclin D1, Bcl-2, or actin overnight at 4°C [4].

- Detection: Incubate with HRP-conjugated secondary antibodies, develop using ECL reagent, and visualize with a chemiluminescence imaging system.

Key Considerations:

- Include loading controls (e.g., β-actin, GAPDH) for normalization.

- Use subcellular fractionation to assess β-catenin localization (nuclear vs. cytoplasmic).

- XAV939 treatment typically shows decreased β-catenin, c-Myc, and cyclin D1 protein levels [4].

Advanced Research Applications

Immunogenic Cell Death and Combination Therapies

Recent research has revealed that XAV939 can promote immunogenic cell death (ICD), enhancing anti-tumor immune responses. In conjunctival melanoma models, XAV939 nanoparticle treatment induced significant extracellular release of ICD markers including HMGB1, calreticulin, and ATP [8]. This suggests that XAV939 not only directly suppresses tumor growth but may also enhance tumor immunogenicity, potentially synergizing with cancer immunotherapies.

In prostate cancer models, XAV939 at 5 μM concentration enhanced the elimination of LNCaP and PC-3 cells by patient-derived lymphocytes in coculture assays [6]. The treatment inhibited β-catenin translocation to the nucleus in both cancer cells and CD4+ lymphocytes without compromising lymphocyte viability or proliferation. This combination approach resulted in accelerated cancer cell clearance and sustained anti-tumor activity upon rechallenge, providing a rationale for combining XAV939 with cell-based immunotherapies [6].

Experimental Workflow for Comprehensive Analysis

Diagram 2: Comprehensive workflow for evaluating XAV939 activity

Diagram Title: XAV939 Experimental Workflow

A comprehensive evaluation of XAV939 activity should include sequential assessment of viability and proliferation, apoptosis and cell cycle distribution, migration and invasion capacity, clonogenic potential, and molecular pathway analysis. This integrated approach provides a complete picture of XAV939's anti-cancer effects and underlying mechanisms [5] [4].

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions

- Low Potency in Cellular Assays: While XAV939 exhibits nanomolar potency in enzymatic assays, cellular IC₅₀ values are typically in the micromolar range due to cellular permeability issues. Consider using nanoparticle formulations to enhance cellular delivery [8].

- Variable Efficacy Across Cell Lines: Response to XAV939 varies significantly between cancer types and even between lines of the same cancer type. Perform preliminary screening to identify responsive models and correlate with baseline Wnt pathway activation status.

- Off-target Effects at High Concentrations: Although XAV939 is selective for tankyrases over other PARPs, off-target effects may occur at higher concentrations (>20 μM). Include genetic validation (TNKS1/2 knockdown) to confirm on-target effects [4].

- DMSO Toxicity: Use the lowest possible DMSO concentration (<0.1%) for vehicle controls and include appropriate solvent controls in all experiments.

Optimization Recommendations

- Treatment Duration: Wnt pathway inhibition and downstream effects require time to manifest. Include multiple time points (24, 48, 72, 96 hours) in initial experiments to capture kinetic responses.

- Combination Strategies: Consider combining XAV939 with other targeted agents or immunotherapies based on emerging evidence of synergistic effects [6] [8].

- Formulation Approaches: For in vivo applications, develop nanoparticle formulations to improve bioavailability and tumor accumulation, as demonstrated in conjunctival melanoma models [8].

Conclusion

XAV939 represents a valuable chemical tool for investigating Wnt/β-catenin signaling and developing potential cancer therapeutics. These application notes provide comprehensive protocols for evaluating the efficacy and mechanisms of XAV939 in various experimental models. The consistent observation of decreased β-catenin signaling, reduced expression of oncogenic targets (c-Myc, cyclin D1), inhibition of proliferation, and induction of apoptosis across multiple cancer types supports the therapeutic potential of tankyrase inhibition. Furthermore, emerging evidence of immunogenic cell death induction and enhanced immune-mediated tumor clearance highlights the multifaceted anti-cancer mechanisms of XAV939 that warrant further investigation in combination therapy approaches.

References

- 1. XAV-939 | Tankyrase Inhibitor [medchemexpress.com]

- 2. Structure of human tankyrase 1 in complex with small- ... [pmc.ncbi.nlm.nih.gov]

- 3. Wnt signaling pathway diagram [wnt.stanford.edu]

- 4. , a tankyrase 1 inhibitior, promotes cell apoptosis in... XAV 939 [jeccr.biomedcentral.com]

- 5. the proliferation and migration of lung... XAV 939 inhibits [pmc.ncbi.nlm.nih.gov]

- 6. The WNT /β-catenin signaling enhances the... inhibitor XAV 939 [nature.com]

- 7. Characterization of Wnt signaling pathway under treatment ... [nature.com]

- 8. Targeting β-catenin using XAV939 nanoparticle promotes ... [pubmed.ncbi.nlm.nih.gov]

Application Note: XAV939-Induced Apoptosis in Neuroblastoma Cells

1. Mechanism of Action XAV939 is a small-molecule inhibitor of tankyrase 1 (TNKS1). In neuroblastoma, it primarily promotes cancer cell death through two interconnected mechanisms:

- Inhibition of Wnt/β-catenin Signaling: By stabilizing the Axin protein, XAV939 promotes the degradation of β-catenin, reducing the expression of pro-survival and proliferation genes like Cyclin D1, c-Myc, and Bcl-2 [1].

- Telomere Shortening: XAV939 treatment leads to telomere shortening in neuroblastoma cells, which triggers apoptosis independently of telomerase activity [2].

2. Cell Culture and Reagent Preparation

- Neuroblastoma Cell Lines: SH-SY5Y, SK-N-SH, and IMR-32 are commonly used [1].

- Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere [1].

- XAV939 Preparation: Prepare a stock solution in DMSO. Further dilute in culture medium for treatment, ensuring the final DMSO concentration does not exceed 0.1% (v/v). A typical working concentration range is 5-32 µM [1] [3].

3. Experimental Protocols for Apoptosis Assessment

3.1. Cell Viability Assay (MTT Assay)

- Procedure:

- Seed cells in 96-well plates at a density of 1×10⁴ cells per well.

- After cell attachment, treat with XAV939 at various concentrations (e.g., 5, 10, 20, 40 µM) for 24, 48, and 72 hours.

- Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

- Replace medium with 150 µL DMSO to dissolve formazan crystals.

- Measure absorbance at 490 nm using a microplate reader [1].

- Data Analysis: Calculate cell viability percentage relative to DMSO-treated control cells.

3.2. Apoptosis Detection by Flow Cytometry

- Annexin V/FITC and PI Staining:

- Seed and treat cells (e.g., SH-SY5Y, SK-N-SH) in 6-well plates.

- Harvest cells after treatment (e.g., 24, 48, 72 hours) by trypsinization without EDTA.

- Wash cells with cold PBS and resuspend in 1X binding buffer.

- Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 20 minutes in the dark [1].

- Analyze by flow cytometry within 1 hour.

- Data Interpretation: Early apoptotic cells are Annexin V+/PI-; late apoptotic/necrotic cells are Annexin V+/PI+ [1].

3.3. Apoptosis Detection by Hoechst 33342 Staining

- Procedure:

- After XAV939 treatment, wash cells with PBS.

- Stain with Hoechst 33342 (10 µg/mL) for 10-15 minutes.

- Observe under a fluorescence microscope with excitation at ~340 nm [2].

- Data Analysis: Apoptotic cells show condensed and fragmented nuclei. Count approximately 100 cells from five random fields to calculate the apoptotic index [2].

3.4. Colony Formation Assay

- Procedure:

- Seed cells at a low density (e.g., 100 cells per well) in 6-well plates.

- After cell attachment, treat with XAV939 or transfect with TNKS1-shRNA.

- Allow colonies to form for 14 days, refreshing medium with or without XAV939 every 3-4 days.

- Fix colonies with methanol for 15 minutes and stain with 0.1% crystal violet for 15 minutes.

- Count colonies containing >50 cells [1].

4. Key Experimental Data

Table 1: Summary of Key Findings from XAV939 Studies in Neuroblastoma

| Experimental Assay | Cell Line | XAV939 Concentration | Key Findings | Source |

|---|---|---|---|---|

| Cell Viability (MTT) | SH-SY5Y, SK-N-SH, IMR-32 | 5-40 µM | Decreased cell viability in a dose- and time-dependent manner. | [1] |

| Apoptosis (Flow Cytometry) | SH-SY5Y, SK-N-SH | 5-40 µM | Significantly increased the percentage of Annexin V-positive cells. | [1] |

| Cell Cycle Analysis | SH-SY5Y, SK-N-SH, IMR-32 | 5-40 µM | Induced S and G2/M phase cell cycle arrest. | [1] |

| Colony Formation | SH-SY5Y | 5-20 µM | Markedly reduced the number and size of colonies. | [1] |

| Telomere Length (qPCR) | SH-SY5Y | 10-40 µM | Significantly shortened telomere length after treatment. | [2] |

| Western Blot Analysis | SH-SY5Y, SK-N-SH | 5-40 µM | Reduced expression of β-catenin, Cyclin D1, c-Myc, and Bcl-2. | [1] |

5. Signaling Pathway Workflow

The following diagram illustrates the molecular mechanism of XAV939 and the subsequent experimental workflow to validate its effects.

6. Critical Notes for Researchers